![molecular formula C17H16N2O5 B5751603 METHYL 3-NITRO-5-[(PHENETHYLAMINO)CARBONYL]BENZOATE](/img/structure/B5751603.png)
METHYL 3-NITRO-5-[(PHENETHYLAMINO)CARBONYL]BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate is an organic compound with the molecular formula C16H16N2O5 It is a derivative of benzoic acid and contains both nitro and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a coupling reaction with phenethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the amide bond can be cleaved under strong acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Reduction: The major product of the reduction of the nitro group is the corresponding amine derivative.
Substitution: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学的研究の応用
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects. The ester and amide functionalities also play a role in the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the phenethylamino group, making it less complex and potentially less biologically active.
Phenethylamine derivatives: These compounds share the phenethylamine moiety but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
Methyl 3-nitro-5-[(phenethylamino)carbonyl]benzoate is unique due to the presence of both nitro and ester groups, along with the phenethylamino moiety. This combination of functional groups provides a distinct chemical reactivity profile and potential for diverse applications in research and industry.
特性
IUPAC Name |
methyl 3-nitro-5-(2-phenylethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-24-17(21)14-9-13(10-15(11-14)19(22)23)16(20)18-8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHIQSINNLETOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-bromo-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5751521.png)
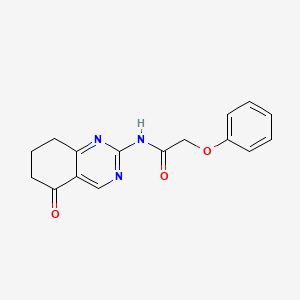
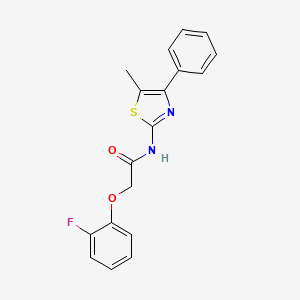

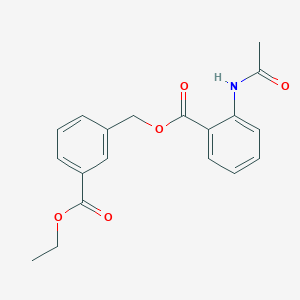
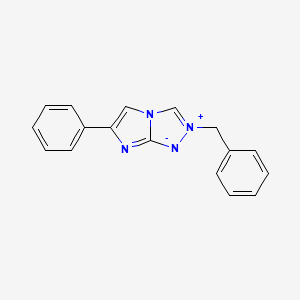
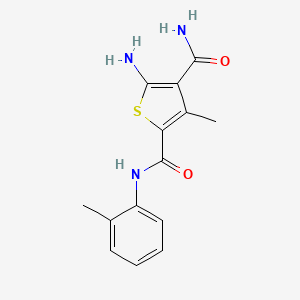
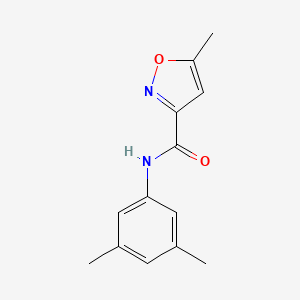
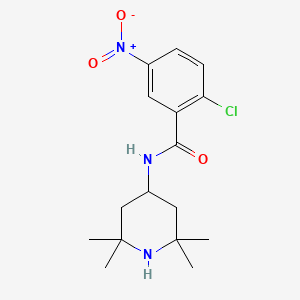
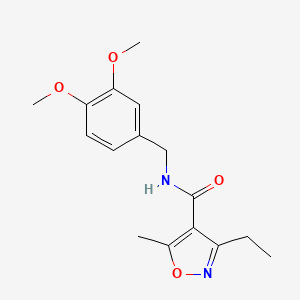
![2-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5751588.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B5751618.png)
![3,5-bis[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5751631.png)
